methyl 2-(2-{[6-oxo-5-(2-phenylethyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Methyl 2-(2-{[6-oxo-5-(2-phenylethyl)-8-thia-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-{[6-oxo-5-(2-phenylethyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamido)benzoate involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 6-methyl-2-(2-oxo-2-phenylethylidene)-2,3-dihydropyrimidin-4(1H)-one with hydrazine and hydroxylamine . This reaction yields a mixture of 3-amino-5-phenylpyrazole and 3-methyl-2-pyrazolin-5-one in significant yields .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-{[6-oxo-5-(2-phenylethyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamido)benzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine, hydroxylamine, and various catalysts. The reaction conditions often involve refluxing in ethanol or other suitable solvents .
Major Products: The major products formed from these reactions include pyrazole derivatives such as 3-amino-5-phenylpyrazole and 3-methyl-2-pyrazolin-5-one .
Scientific Research Applications
Methyl 2-(2-{[6-oxo-5-(2-phenylethyl)-8-thia-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamido)benzoate has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of various heterocyclic compoundsIn industry, it can be used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of methyl 2-(2-{[6-oxo-5-(2-phenylethyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other pyrazole derivatives and heterocyclic compounds with comparable structures and functional groups.
Uniqueness: What sets methyl 2-(2-{[6-oxo-5-(2-phenylethyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamido)benzoate apart is its unique combination of functional groups and its potential for diverse applications in various fields of research .
Properties
IUPAC Name |
methyl 2-[[2-[[4-oxo-3-(2-phenylethyl)-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O4S2/c1-35-27(34)19-11-5-7-13-21(19)29-23(32)17-36-28-30-24-20-12-6-8-14-22(20)37-25(24)26(33)31(28)16-15-18-9-3-2-4-10-18/h2-14H,15-17H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIBZRYJOXWTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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